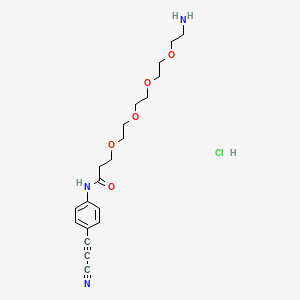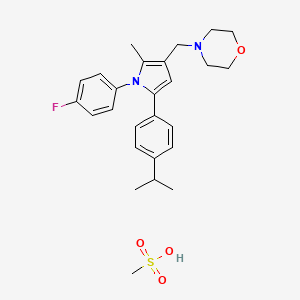![molecular formula C14H15O4P B12423385 bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate: is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate typically involves the deuteration of the corresponding non-deuterated precursor. The process includes:
Deuteration of the Phenyl Ring: The phenyl ring is deuterated using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Deuteration of the Methyl Group: The methyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a base, such as potassium carbonate (K₂CO₃).
Phosphorylation: The deuterated phenyl compound is then reacted with phosphorus oxychloride (POCl₃) to form the corresponding phosphate ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and to ensure the complete deuteration of the phenyl and methyl groups.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as halides or amines
Major Products:
Oxidation: Formation of deuterated phenolic compounds
Reduction: Formation of deuterated alcohols
Substitution: Formation of deuterated substituted phenyl compounds
科学的研究の応用
Chemistry:
Isotopic Labeling: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds are used to simplify NMR spectra by reducing proton-proton coupling.
Biology:
Metabolic Studies: Used to trace metabolic pathways in biological systems.
Protein Structure Analysis: Deuterated compounds help in the study of protein structures using NMR spectroscopy.
Medicine:
Pharmaceutical Research: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry:
Material Science: Used in the development of advanced materials with unique properties due to deuterium incorporation.
作用機序
The mechanism of action of bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate involves its interaction with molecular targets through isotopic effects. The incorporation of deuterium alters the vibrational frequencies of chemical bonds, which can affect reaction rates and pathways. This compound can act as a probe to study these effects in various chemical and biological systems.
類似化合物との比較
- Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphate
- Bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] phosphonate
Uniqueness:
- Isotopic Composition: The high level of deuteration in bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate makes it unique compared to other similar compounds.
- Applications: Its use in NMR spectroscopy and isotopic labeling studies sets it apart from other deuterated compounds.
特性
分子式 |
C14H15O4P |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
JIHHEDIKJNYFHY-DDAUHAMOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CC1=CC(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
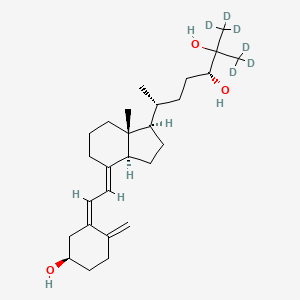

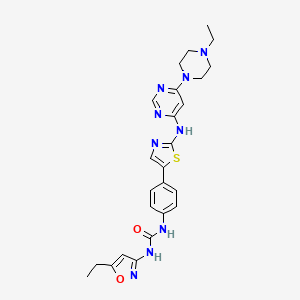
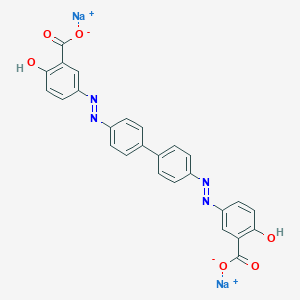
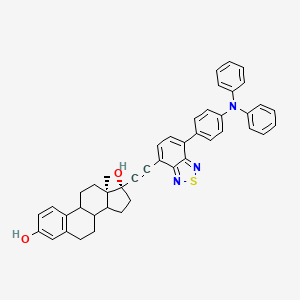
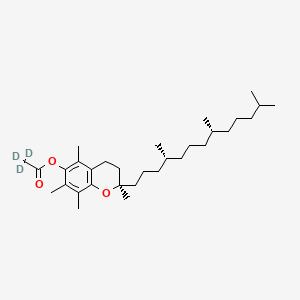
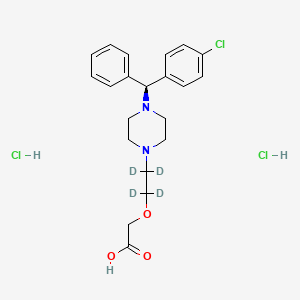
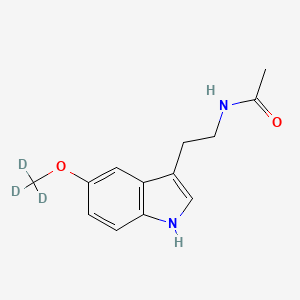
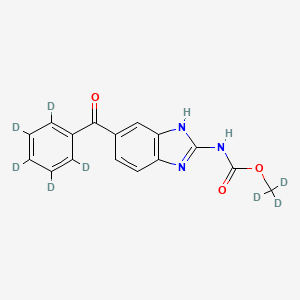
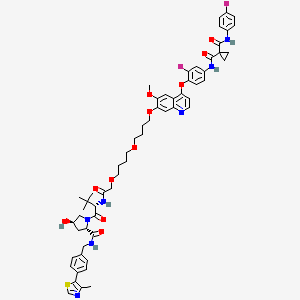
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
